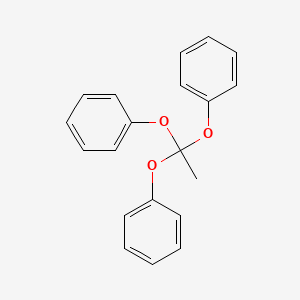

(Ethane-1,1,1-triyltris(oxy))tribenzene

Description

Contextualization of Orthoester Chemistry within Organic Synthesis

In the broader field of organic chemistry, an orthoester is a functional group with the general formula RC(OR')₃. wikipedia.org They can be viewed as the products of exhaustive alkylation of orthocarboxylic acids, which are typically unstable. wikipedia.org Their synthesis is most notably achieved through the Pinner reaction, where a nitrile reacts with an alcohol under acidic conditions. wikipedia.org An older, though less common, method involves the reaction of a 1,1,1-trichloroalkane with a sodium alkoxide. wikipedia.org

The reactivity of orthoesters makes them valuable tools in synthesis. Key reactions include:

Hydrolysis: Orthoesters are susceptible to hydrolysis in mild aqueous acid, yielding an ester and two equivalents of alcohol. wikipedia.org This reactivity allows them to serve as protecting groups for carboxylic acids.

Johnson-Claisen Rearrangement: This powerful carbon-carbon bond-forming reaction involves the rearrangement of an allylic alcohol with an orthoester to produce a γ,δ-unsaturated ester. bioinfopublication.orglibretexts.orgwikipedia.orgnbinno.com

Bodroux-Chichibabin Aldehyde Synthesis: The reaction of an orthoester with a Grignard reagent provides a method for synthesizing aldehydes.

Beyond these named reactions, orthoesters are also employed as dehydrating agents and alkylating agents in various transformations. researchgate.net

Common Synthesis Methods for Orthoesters

| Method | Reactants | Key Conditions | Reference |

|---|---|---|---|

| Pinner Reaction | Nitrile (RCN), Alcohol (R'OH) | Anhydrous acid (e.g., HCl) | wikipedia.org |

| From Trihaloalkanes | 1,1,1-Trichloroalkane (RCCl₃), Sodium Alkoxide (NaOR') | - | wikipedia.org |

| Transesterification | Existing Orthoester, Diol | Acid catalyst | wikipedia.org |

Importance of Aryl-Substituted Orthoesters

The substitution of alkyl groups with aryl groups on the oxygen atoms of an orthoester, as in (Ethane-1,1,1-triyltris(oxy))tribenzene, significantly influences the compound's properties and reactivity. The electronic nature of the aromatic rings can stabilize or destabilize reaction intermediates, thereby tuning the molecule's behavior in chemical transformations.

Aryl orthoesters are crucial for synthesizing molecules containing an aryloxy moiety. The aromatic Claisen rearrangement, for example, can be influenced by the electronic properties of substituents on the aryl ring. wikipedia.org Electron-donating groups on the phenyl ring can direct the rearrangement to the para-position, whereas electron-withdrawing groups favor the ortho-position. wikipedia.org This highlights the synthetic utility of aryl-substituted compounds in controlling regioselectivity. The synthesis of complex α-aryloxyacetoacetic esters, which are precursors to various heterocyclic compounds, can be achieved from reactions involving aryl-oxygen bonds. mdpi.com

Research Trajectories and Objectives for (Ethane-1,1,1-triyltris(oxy))tribenzene

(Ethane-1,1,1-triyltris(oxy))tribenzene serves as a prime example of a triaryl orthoacetate. While extensive research focusing exclusively on this single molecule is not prominent, its chemical nature suggests several important research directions based on the known reactivity of orthoesters.

Synthetic Utility: A primary research objective for a compound like triphenyl orthoacetate is its application in the Johnson-Claisen rearrangement. bioinfopublication.orgnumberanalytics.com Its reaction with various allylic alcohols would provide a direct route to phenyl esters of γ,δ-unsaturated carboxylic acids. These products are valuable intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals. bioinfopublication.orgnbinno.com The phenoxy group is an important feature in many biologically active compounds, making this a synthetically valuable transformation.

Supramolecular Chemistry and Materials Science: The unique tripodal, three-dimensional structure of orthoesters makes them intriguing building blocks in supramolecular chemistry and materials science. rsc.orgrsc.orgfau.de Research in dynamic covalent chemistry (DCC) has identified orthoester exchange as a versatile tool for creating adaptive systems. rsc.orgnih.govacs.org The tripodal geometry of (Ethane-1,1,1-triyltris(oxy))tribenzene could be exploited to synthesize:

Host-Guest Architectures: It can act as a tripodal cap to form cryptands or other macrocyclic hosts for ion encapsulation. nih.govacs.org

Porous Materials: The defined geometry is suitable for constructing metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) with specific pore sizes and chemical environments. rsc.org

Dynamic Polymers: The reversible nature of orthoester bonds could be used to create self-healing or recyclable polymers. rsc.org

The research trajectory for (Ethane-1,1,1-triyltris(oxy))tribenzene and related aryl orthoesters is thus aimed at harnessing their unique structural and reactive properties for advanced organic synthesis, the design of functional supramolecular systems, and the development of novel materials.

Properties of (Ethane-1,1,1-triyltris(oxy))tribenzene

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₁₈O₃ |

| Common Name | Triphenyl orthoacetate |

| Structure | A central carbon atom bonded to a methyl group and three phenoxy (-OPh) groups |

| Key Functional Group | Aryl Orthoester |

Structure

3D Structure

Properties

Molecular Formula |

C20H18O3 |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

1,1-diphenoxyethoxybenzene |

InChI |

InChI=1S/C20H18O3/c1-20(21-17-11-5-2-6-12-17,22-18-13-7-3-8-14-18)23-19-15-9-4-10-16-19/h2-16H,1H3 |

InChI Key |

GVJONWAEYDMXRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(OC1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Nomenclature and Advanced Structural Analysis of Ethane 1,1,1 Triyltris Oxy Tribenzene

Systematic IUPAC Nomenclature and Common Designations

The formal name, (Ethane-1,1,1-triyltris(oxy))tribenzene, is derived following the systematic rules of the International Union of Pure and Applied Chemistry (IUPAC). This nomenclature precisely describes the molecular structure: a central ethane (B1197151) group at position 1 is bonded to three oxygen atoms, which are in turn each bonded to a benzene ring.

In common parlance and within chemical literature, this compound is more frequently referred to as triphenyl orthoacetate . Another systematically acceptable name is 1,1,1-triphenoxyethane . For clarity and precision, this article will utilize the systematic IUPAC name. The compound is uniquely identified by the CAS Registry Number 49758-91-0 .

| Identifier Type | Identifier |

| Systematic IUPAC Name | (Ethane-1,1,1-triyltris(oxy))tribenzene |

| Common Name | Triphenyl orthoacetate |

| Other Systematic Name | 1,1,1-triphenoxyethane |

| CAS Registry Number | 49758-91-0 |

Molecular Geometry and Conformational Landscape

A detailed understanding of the three-dimensional arrangement of atoms and the rotational flexibility of (Ethane-1,1,1-triyltris(oxy))tribenzene is crucial for comprehending its physical and chemical properties. However, a comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific experimental or computational data regarding its precise bond lengths, bond angles, dihedral angles, or a detailed conformational analysis.

In the absence of specific data for this molecule, a general understanding can be inferred from the study of related orthoesters and phenoxy compounds. The central carbon atom of the ethane core is expected to exhibit a tetrahedral geometry with bond angles close to 109.5°. The C-O-C bond angles connecting the phenoxy groups to the ethylidene core would likely be slightly larger than the typical sp³ hybridized angle due to steric repulsion between the bulky phenyl groups.

The conformational landscape is anticipated to be complex, primarily governed by the rotation around the C-O bonds linking the phenyl groups to the central core. The steric hindrance between the three voluminous phenyl rings would significantly restrict free rotation, leading to a set of preferred, low-energy conformations. The most stable conformers would likely adopt a staggered arrangement to minimize these steric clashes. A "propeller-like" conformation, where the phenyl groups are twisted out of a common plane, is a plausible low-energy state. A detailed computational study would be necessary to map the potential energy surface and identify the global minimum energy conformation and the energy barriers between different conformers.

Electronic Structure, Aromaticity, and Intermolecular Interactions

The electronic structure of (Ethane-1,1,1-triyltris(oxy))tribenzene is characterized by the interplay between the electron-donating oxygen atoms and the aromatic phenyl rings. The oxygen atoms, through their lone pairs, can donate electron density to the π-systems of the benzene rings, a phenomenon known as resonance or mesomerism. This interaction influences the electron density distribution across the molecule and affects its reactivity.

The aromaticity of the three benzene rings is a defining feature of the molecule's electronic structure. Each ring possesses a delocalized system of 6 π-electrons, conferring significant thermodynamic stability. The electronic communication between the phenoxy groups is likely to be minimal due to the insulating sp³-hybridized central carbon atom.

Intermolecular interactions are expected to be dominated by van der Waals forces, specifically dispersion forces, arising from the large, polarizable electron clouds of the phenyl groups. The potential for π-π stacking interactions between the aromatic rings of adjacent molecules could play a significant role in the packing of the molecules in the solid state and in solution. The molecule possesses a net dipole moment due to the electronegativity of the oxygen atoms, leading to dipole-dipole interactions. However, the molecule lacks any significant hydrogen bond donors, limiting this type of interaction.

Mechanistic Insights into Reactions Involving Ethane 1,1,1 Triyltris Oxy Tribenzene

Acid-Catalyzed Hydrolysis and Stability Profiles

The stability of orthoesters is highly dependent on the pH of the medium, with rapid hydrolysis occurring under acidic conditions. wikipedia.org The acid-catalyzed hydrolysis of (Ethane-1,1,1-triyltris(oxy))tribenzene is a critical aspect of its chemistry, influencing its storage and handling, as well as its application in synthesis.

The generally accepted mechanism for the acid-catalyzed hydrolysis of simple trialkyl orthoesters proceeds via an A-1 mechanism. This involves a rapid and reversible protonation of one of the alkoxy oxygen atoms, followed by the rate-determining cleavage of the carbon-oxygen bond to form a dialkoxycarbenium ion intermediate. This intermediate is then rapidly attacked by water, and subsequent deprotonation and further hydrolysis steps lead to the final ester and alcohol products.

However, for aryl orthoesters like (Ethane-1,1,1-triyltris(oxy))tribenzene, the mechanism may deviate from the A-1 pathway. It has been suggested that triphenyl orthoformate, a closely related compound, undergoes hydrolysis via an A-SE2 mechanism. osti.gov This mechanism involves a concerted proton transfer and carbon-oxygen bond cleavage in the rate-limiting step. The greater stability of the potential phenoxy leaving group compared to an alkoxy group may favor this pathway.

The stability of (Ethane-1,1,1-triyltris(oxy))tribenzene in acidic media is considerably lower than in neutral or basic conditions. The rate of hydrolysis is directly proportional to the concentration of the acid catalyst. The electron-withdrawing nature of the phenyl groups can influence the rate of hydrolysis compared to trialkyl orthoacetates. While specific kinetic data for the hydrolysis of triphenyl orthoacetate is not extensively documented in the literature, a comparative stability profile can be inferred.

| Orthoester | Relative Hydrolysis Rate (Conceptual) | Plausible Mechanism |

| Trimethyl orthoacetate | 1 | A-1 |

| Triethyl orthoacetate | 0.8 | A-1 |

| (Ethane-1,1,1-triyltris(oxy))tribenzene | >1 | Likely A-SE2 |

This table presents a conceptual comparison of relative hydrolysis rates based on general principles of orthoester reactivity. Actual rates would be dependent on specific reaction conditions.

Transesterification Kinetics and Thermodynamics

Transesterification of orthoesters is a valuable transformation for the synthesis of other orthoesters and for the protection of alcohol functionalities. The reaction involves the exchange of the alkoxy or aryloxy groups of the orthoester with another alcohol. This process can be catalyzed by either acids or bases.

The acid-catalyzed transesterification of (Ethane-1,1,1-triyltris(oxy))tribenzene with an alcohol (R-OH) is believed to proceed through a mechanism similar to its hydrolysis. Protonation of a phenoxy oxygen is followed by the departure of phenol (B47542) and the formation of a diphenoxycarbenium ion. Nucleophilic attack by the incoming alcohol on this cation leads to the formation of a new orthoester after deprotonation. The reaction is reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the phenol byproduct.

The kinetics of this reaction are expected to follow a second-order rate law, being first order in both the orthoester and the alcohol, under a constant acid concentration. The rate of transesterification will be influenced by the steric bulk and nucleophilicity of the incoming alcohol.

| Reaction Parameter | Influence on Transesterification |

| Acid Catalyst | Essential for protonation and activation of the orthoester. |

| Alcohol Concentration | A large excess shifts the equilibrium towards the product. |

| Temperature | Affects the reaction rate but has a smaller effect on the equilibrium position. |

| Steric Hindrance | Bulky alcohols will react more slowly. |

Reactivity as a C1/C2 Synthon in Organic Transformations

Orthoesters are valuable synthons in organic synthesis. While orthoformates serve as C1 synthons, orthoacetates like (Ethane-1,1,1-triyltris(oxy))tribenzene can function as C2 synthons, delivering an acetyl group or a related two-carbon unit to a substrate.

One potential application of (Ethane-1,1,1-triyltris(oxy))tribenzene as a C2 synthon is in Friedel-Crafts type reactions. byjus.com In the presence of a Lewis acid, the orthoester can generate a diphenoxycarbenium ion, which can then act as an electrophile in an electrophilic aromatic substitution reaction with an activated aromatic ring. This would result in the formation of a new carbon-carbon bond and the introduction of a diphenoxymethyl group, which can be subsequently hydrolyzed to an acetyl group.

While specific examples of (Ethane-1,1,1-triyltris(oxy))tribenzene in Friedel-Crafts reactions are not widely reported, the general reactivity of orthoesters in the presence of Lewis acids suggests this possibility. The choice of Lewis acid and reaction conditions would be crucial to avoid side reactions, such as the polymerization of the orthoester.

Another potential, though less explored, application is in [4+2] cycloaddition reactions. While orthoesters themselves are not typical dienophiles, their reaction with other species could generate intermediates that participate in such reactions. Further research is needed to explore the full potential of (Ethane-1,1,1-triyltris(oxy))tribenzene as a C2 synthon.

Pathways in Heterocyclic Compound Formation

Orthoesters are widely used in the synthesis of heterocyclic compounds, providing a carbon atom to form the ring system. organic-chemistry.org (Ethane-1,1,1-triyltris(oxy))tribenzene can be a valuable reagent for the synthesis of various oxygen- and nitrogen-containing heterocycles.

Synthesis of Benzoxazoles: Benzoxazoles are an important class of heterocyclic compounds with diverse biological activities. d-nb.infobeilstein-journals.org A common synthetic route involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid derivative. (Ethane-1,1,1-triyltris(oxy))tribenzene can serve as a reactive equivalent of acetic acid in this context. The reaction likely proceeds through the initial formation of an intermediate from the reaction of the 2-aminophenol with the orthoester, followed by an acid-catalyzed intramolecular cyclization and elimination of phenol to afford the benzoxazole (B165842) ring system. nih.govresearchgate.net

Synthesis of Flavones: Flavones are a class of flavonoids with a 2-phenyl-4H-chromen-4-one backbone. nih.gov One of the classical methods for flavone (B191248) synthesis is the Baker-Venkataraman rearrangement, which involves the rearrangement of an O-aroyl-2-hydroxyacetophenone. While not a direct application, (Ethane-1,1,1-triyltris(oxy))tribenzene could potentially be used in related synthetic strategies where a protected or activated form of an acetyl group is required for the construction of the chromone (B188151) ring. biomedres.usbeilstein-archives.orgresearchgate.net

| Heterocycle | Precursors | Role of (Ethane-1,1,1-triyltris(oxy))tribenzene |

| Benzoxazole | 2-Aminophenol | Provides the C2 carbon of the oxazole (B20620) ring. |

| Flavone | 2-Hydroxyacetophenone derivative | Potential source of the acetyl group for building the pyranone ring. |

Investigation of Rearrangement Reactions

The Johnson-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that utilizes an orthoester and an allylic alcohol to produce a γ,δ-unsaturated ester. name-reaction.comtcichemicals.comjk-sci.comwikipedia.orglibretexts.org This nih.govnih.gov-sigmatropic rearrangement is a key transformation in the synthesis of many natural products. jk-sci.com

The mechanism of the Johnson-Claisen rearrangement involving (Ethane-1,1,1-triyltris(oxy))tribenzene and an allylic alcohol would proceed as follows:

Transesterification: In the presence of a weak acid catalyst, one of the phenoxy groups of the orthoester is exchanged with the allylic alcohol to form a mixed orthoester.

Formation of a Ketene (B1206846) Acetal (B89532): The mixed orthoester then eliminates a molecule of phenol under acidic conditions to form a reactive ketene acetal intermediate.

nih.govnih.gov-Sigmatropic Rearrangement: The ketene acetal undergoes a concerted, pericyclic nih.govnih.gov-sigmatropic rearrangement through a chair-like transition state to form the γ,δ-unsaturated phenyl ester.

The use of an aryl orthoester like (Ethane-1,1,1-triyltris(oxy))tribenzene in a Johnson-Claisen rearrangement would lead to the formation of a phenyl ester, which can be a valuable synthetic intermediate. The stereochemical outcome of the reaction is highly predictable, proceeding through a well-defined transition state. While the Johnson-Claisen rearrangement is well-established for trialkyl orthoacetates, its application with triphenyl orthoacetate is less documented but mechanistically plausible.

Comprehensive Spectroscopic Characterization of Ethane 1,1,1 Triyltris Oxy Tribenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. Analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra allows for the unambiguous assignment of all protons and carbons and provides valuable information about their chemical environment and spatial relationships.

Proton (¹H) and Carbon (¹³C) Chemical Shift Analysis

The ¹H NMR spectrum of (Ethane-1,1,1-triyltris(oxy))tribenzene is expected to be characterized by signals corresponding to the aromatic protons of the three phenyl groups and the single methine proton of the orthoformate core. The phenyl groups, being chemically equivalent due to free rotation around the C-O bonds, would likely exhibit a set of multiplets in the aromatic region (typically δ 7.0-7.5 ppm). The ortho, meta, and para protons of each phenyl ring would have distinct chemical shifts due to their different electronic environments. The single proton on the central carbon of the orthoformate group is expected to appear as a singlet at a characteristic downfield position, typically in the range of δ 5.0-6.0 ppm, due to the deshielding effect of the three adjacent oxygen atoms.

The ¹³C NMR spectrum would provide complementary information. The central orthoformate carbon would give rise to a signal in the downfield region, generally between δ 110-120 ppm. The carbons of the phenyl rings would appear in the aromatic region (δ 120-160 ppm). Four distinct signals are expected for the phenyl carbons: one for the ipso-carbon attached to the oxygen, and one each for the ortho, meta, and para carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (Ethane-1,1,1-triyltris(oxy))tribenzene

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Orthoformate CH | 5.5 - 6.5 | 110 - 120 |

| Phenyl C-H (ortho) | 7.1 - 7.3 | 120 - 125 |

| Phenyl C-H (meta) | 7.3 - 7.5 | 128 - 132 |

| Phenyl C-H (para) | 7.2 - 7.4 | 124 - 128 |

| Phenyl C-O (ipso) | - | 150 - 160 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are instrumental in confirming the structural assignments made from one-dimensional spectra.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. For (Ethane-1,1,1-triyltris(oxy))tribenzene, cross-peaks would be observed between the ortho, meta, and para protons of the phenyl rings, confirming their connectivity. No cross-peak would be expected for the singlet methine proton of the orthoformate group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of the protonated carbons. For instance, the signal for the orthoformate proton would correlate with the signal for the central orthoformate carbon. Similarly, the signals for the aromatic protons would correlate with their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. Key expected correlations for (Ethane-1,1,1-triyltris(oxy))tribenzene would include a correlation from the orthoformate proton to the ipso-carbon of the phenyl ring, and correlations from the aromatic protons to other carbons within the phenyl ring and potentially to the central orthoformate carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons. For this molecule, NOESY could potentially show through-space correlations between the orthoformate proton and the ortho-protons of the phenyl rings, which would help to understand the preferred conformation of the molecule in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR spectrum of (Ethane-1,1,1-triyltris(oxy))tribenzene is expected to show characteristic absorption bands. Strong C-O stretching vibrations for the orthoformate group are anticipated in the region of 1000-1200 cm⁻¹. The presence of the benzene rings would be indicated by C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ range, which are characteristic of aromatic substitution patterns.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric stretching of the benzene rings would likely give a strong signal in the Raman spectrum.

Table 2: Predicted IR and Raman Vibrational Frequencies for (Ethane-1,1,1-triyltris(oxy))tribenzene

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | ~2980 | ~2980 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| C-O Stretch (Orthoformate) | 1000 - 1200 (strong) | 1000 - 1200 |

| Aromatic C-H Out-of-Plane Bend | 690 - 900 | Weak |

Note: These are predicted frequency ranges and the actual values may vary.

Mass Spectrometry (MS) for Fragmentation Patterns and Molecular Ion Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

In the mass spectrum of (Ethane-1,1,1-triyltris(oxy))tribenzene, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.

The fragmentation of orthoformates is well-documented. Common fragmentation pathways involve the loss of alkoxy or aryloxy radicals or neutral molecules. For triphenyl orthoformate, key fragmentation pathways would likely involve the loss of a phenoxy radical (•OPh) or a phenol (B47542) molecule (HOPh). The stability of the resulting carbocations and radical cations would dictate the observed fragmentation pattern.

Table 3: Predicted Key Mass Spectrometry Fragments for (Ethane-1,1,1-triyltris(oxy))tribenzene

| Fragment | Predicted m/z | Possible Identity |

| [M]⁺ | 292.11 | Molecular Ion |

| [M - OPh]⁺ | 199.08 | Loss of a phenoxy radical |

| [M - HOPh]⁺ | 198.07 | Loss of a phenol molecule |

| [C₆H₅O]⁺ | 93.03 | Phenoxy cation |

| [C₆H₅]⁺ | 77.04 | Phenyl cation |

Note: The m/z values are calculated based on the most common isotopes.

Advanced Techniques: UV-Vis Spectroscopy and X-ray Diffraction

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the phenyl rings in (Ethane-1,1,1-triyltris(oxy))tribenzene means it is expected to absorb in the ultraviolet region. The primary absorption bands would likely correspond to π → π* transitions of the benzene rings, typically observed around 250-270 nm. The exact position and intensity of these absorptions can be influenced by the solvent.

Table of Compound Names

| Systematic Name | Common Name |

| (Ethane-1,1,1-triyltris(oxy))tribenzene | Triphenyl orthoformate |

| Triethyl orthoformate | Ethyl orthoformate |

| Trimethyl orthoformate | Methyl orthoformate |

Computational Chemistry and Theoretical Modeling of Ethane 1,1,1 Triyltris Oxy Tribenzene

Ab Initio and Density Functional Theory (DFT) Calculations for Molecular Properties

Ab initio and Density Functional Theory (DFT) are two of the most prominent methods in quantum chemistry for determining the electronic structure of molecules. wikipedia.orgmdpi.com Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, attempting to solve the Schrödinger equation. wikipedia.orgnumberanalytics.comlibretexts.org DFT, on the other hand, is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It determines the properties of a many-electron system using functionals of the spatially dependent electron density. wikipedia.org

For (Ethane-1,1,1-triyltris(oxy))tribenzene, these calculations are crucial for predicting a wide range of molecular properties. The process typically begins with geometry optimization, where the molecule's lowest-energy structure (bond lengths, bond angles, and dihedral angles) is determined. researchgate.net Once the optimized geometry is obtained, various electronic and structural properties can be calculated. uni-kiel.de

Key molecular properties that can be determined include:

Molecular Geometry: Precise bond lengths and angles.

Thermodynamic Properties: Enthalpy of formation, entropy, and Gibbs free energy.

Electronic Properties: Distribution of electron density, dipole moment, and polarizability.

Molecular Orbitals: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding chemical reactivity. mdpi.com

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. mdpi.com Functionals are approximations used to describe the exchange and correlation interactions, while basis sets are sets of mathematical functions used to build the molecular orbitals. Common functionals include B3LYP, while basis sets like 6-31G* or cc-pVDZ are frequently employed.

Table 1: Hypothetical Molecular Properties of (Ethane-1,1,1-triyltris(oxy))tribenzene Calculated using DFT (Note: The following data is illustrative and represents typical outputs from a DFT calculation at the B3LYP/6-31G level of theory.)*

| Property | Calculated Value | Unit |

| Optimized Ground State Energy | -1075.45 | Hartrees |

| Dipole Moment | 1.85 | Debye |

| HOMO Energy | -6.21 | eV |

| LUMO Energy | -0.15 | eV |

| HOMO-LUMO Gap | 6.06 | eV |

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a powerful tool for investigating the step-by-step sequence of elementary reactions that constitute a chemical transformation. fiveable.me By modeling potential energy surfaces, these methods can provide detailed insights into the stability of intermediates and transition states, thereby guiding experimental design. fiveable.mersc.org

For (Ethane-1,1,1-triyltris(oxy))tribenzene, a key reaction of interest is its hydrolysis, which is characteristic of orthoesters. This reaction proceeds via the formation of carbocation intermediates and ultimately yields a carboxylic acid ester and an alcohol. Computational approaches can be used to map out the entire reaction pathway. acs.org

The process involves:

Identifying Reactants, Products, and Intermediates: The structures of all species involved in the reaction are optimized.

Locating Transition States (TS): A transition state is a first-order saddle point on the potential energy surface. Computational algorithms are used to find the geometry of the TS connecting reactants to products or intermediates.

Calculating Activation Energies: The energy difference between the transition state and the reactants defines the activation barrier (Ea), a critical factor in determining reaction rates. rsc.org

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the located transition state correctly connects the desired reactants and products. acs.org

By comparing the activation energies of different possible pathways, the most plausible reaction mechanism can be determined. rsc.org

Table 2: Hypothetical Calculated Energies for the Acid-Catalyzed Hydrolysis of (Ethane-1,1,1-triyltris(oxy))tribenzene (Note: This data is for illustrative purposes only.)

| Species | Relative Energy (kcal/mol) |

| Reactants + H+ | 0.0 |

| Transition State 1 (Protonation) | +5.2 |

| Intermediate 1 (Protonated Orthoester) | -2.1 |

| Transition State 2 (C-O Cleavage) | +15.8 |

| Intermediate 2 (Dioxolanylium ion + Phenol) | +8.3 |

| Products (Phenyl Acetate + 2 Phenol) | -12.5 |

Conformational Analysis and Energy Minimization Studies

Computational methods are used to explore the potential energy surface of the molecule to identify stable conformers (local minima) and the transition states that separate them. nih.gov Common techniques include:

Systematic Searches: Each rotatable bond is rotated by a specific increment, and the energy of each resulting conformation is calculated. This method is thorough but can be computationally expensive for molecules with many rotatable bonds.

Stochastic Searches (e.g., Monte Carlo): The conformational space is explored randomly, which can be more efficient for large and flexible molecules. tandfonline.com

Molecular Dynamics (MD) Simulations: This method simulates the movement of atoms over time, allowing the molecule to explore different conformations naturally. mdpi.com

Once a set of possible conformers is generated, each structure is subjected to geometry optimization and energy minimization to find the nearest local energy minimum. The resulting conformers are then ranked by their relative energies to identify the most stable, or ground-state, conformation.

Table 3: Hypothetical Relative Energies of Stable Conformers of (Ethane-1,1,1-triyltris(oxy))tribenzene (Note: Energies are relative to the global minimum conformer and are for illustrative purposes.)

| Conformer | Description of Phenyl Group Orientations | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | Propeller-like, symmetric | 0.00 |

| 2 | One phenyl group rotated | +1.25 |

| 3 | Two phenyl groups rotated | +2.80 |

| 4 | Eclipsed-like arrangement | +5.50 |

Prediction and Interpretation of Spectroscopic Data

Computational chemistry is an indispensable tool for predicting and interpreting various types of molecular spectra. researchgate.net By simulating spectra, researchers can assign experimental signals to specific structural features, confirm the identity of a synthesized compound, and understand how its structure influences its spectroscopic properties. olemiss.eduresearchgate.net

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. computabio.com These calculations involve computing the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). The resulting theoretical spectrum can be compared with an experimental IR spectrum to assign specific absorption bands to molecular vibrations, such as C-O stretching, C-H bending, or aromatic ring modes. acs.orgarxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. nih.gov The chemical shifts are calculated by determining the magnetic shielding tensor for each nucleus in the molecule's optimized geometry. Comparing predicted chemical shifts with experimental data is a powerful method for structure elucidation and conformational analysis. researchgate.net

Table 4: Hypothetical Predicted ¹³C NMR Chemical Shifts for (Ethane-1,1,1-triyltris(oxy))tribenzene (Note: These values are illustrative and would be calculated relative to a standard like TMS.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Quaternary (Orthoester, C-CH₃) | 115.2 |

| Methyl (CH₃) | 22.8 |

| Aromatic C-O (ipso) | 155.4 |

| Aromatic C-H (ortho) | 121.3 |

| Aromatic C-H (meta) | 129.8 |

| Aromatic C-H (para) | 124.5 |

Table 5: Hypothetical Predicted Major IR Absorption Frequencies for (Ethane-1,1,1-triyltris(oxy))tribenzene (Note: These values are illustrative.)

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3065 | Medium | Aromatic C-H Stretch |

| 2980 | Weak | Aliphatic C-H Stretch |

| 1595 | Strong | Aromatic C=C Stretch |

| 1240 | Very Strong | Asymmetric C-O-C Stretch |

| 1080 | Strong | Symmetric C-O-C Stretch |

| 750 | Strong | Aromatic C-H Out-of-Plane Bend |

Chemical Reactivity and Transformative Chemistry of Ethane 1,1,1 Triyltris Oxy Tribenzene

Applications as a Building Block in Multi-Component Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, represent a highly efficient and atom-economical approach to complex molecule synthesis. Triphenyl orthoformate and its alkyl analogues, such as triethyl orthoformate, have emerged as valuable one-carbon building blocks in a variety of MCRs, particularly in the synthesis of heterocyclic compounds. mdpi.com

One notable application is in the synthesis of pyrimidine (B1678525) derivatives. For instance, a one-pot, three-component coupling of ketones, ammonium (B1175870) acetate, and an orthoformate, catalyzed by zinc chloride or boron sulfuric acid, affords 4,5-disubstituted pyrimidines. mdpi.com Similarly, orthoformates are employed in the synthesis of quinazoline (B50416) and benzimidazole (B57391) derivatives, which are significant scaffolds in medicinal chemistry. mdpi.com The reaction of orthoformates with o-phenylenediamine (B120857) or other aromatic amines can yield these important heterocyclic systems.

A specific example is the three-component reaction between benzylamines, diethyl phosphite, and triethyl orthoformate, which can be manipulated to produce either bisphosphonic or N-benzylaminobenzylphosphonic acids depending on the reaction conditions. nih.govnih.gov This highlights the tunability of MCRs involving orthoformates.

Table 1: Examples of Multi-Component Reactions Involving Orthoformates

| Product Class | Reactants | Catalyst/Conditions | Reference |

| 4,5-Disubstituted Pyrimidines | Ketone, Ammonium Acetate, Triethyl Orthoformate | Zinc Chloride or Boron Sulfuric Acid | mdpi.com |

| Benzimidazoles | o-Phenylenediamine, Triethyl Orthoformate | Various | |

| N-Substituted Aminomethylenebisphosphonic Acids | Amine, Diethyl Phosphite, Triethyl Orthoformate | Acid Hydrolysis | nih.gov |

Role in the Formation of Carbon-Carbon and Carbon-Oxygen Bonds

The synthetic utility of (ethane-1,1,1-triyltris(oxy))tribenzene and related orthoformates is prominently demonstrated in their ability to facilitate the formation of both carbon-carbon (C-C) and carbon-oxygen (C-O) bonds. researchgate.netias.ac.in

Carbon-Oxygen Bond Formation:

A primary and well-established role of orthoformates is in the protection of carbonyl groups as acetals and in the esterification of carboxylic acids. ias.ac.inresearchgate.netwikipedia.org The reaction of an aldehyde or ketone with an orthoformate, often under acidic conditions, leads to the formation of an acetal (B89532), a common protecting group strategy in multi-step synthesis. researchgate.net Furthermore, orthoformates are highly effective reagents for converting carboxylic acids to their corresponding esters. wikipedia.org They can also act as water scavengers in esterification reactions, driving the equilibrium towards the product. wikipedia.orgwikipedia.org

Carbon-Carbon Bond Formation:

While C-O bond formation is a staple of orthoformate chemistry, their role in constructing C-C bonds is also of significant interest. researchgate.netias.ac.in Orthoformates can react with compounds containing active methylene (B1212753) groups, such as acetylacetone (B45752) or diethyl malonate, in the presence of acetic anhydride (B1165640) to form ethoxymethylene derivatives. ias.ac.in

Under the influence of Lewis acids, orthoformates can generate dialkoxycarbenium ions, which are electrophilic species capable of reacting with suitable nucleophiles to form C-C bonds. ias.ac.in For instance, they can be used in the electrophilic formylation of activated aromatic compounds. atamanchemicals.com The Johnson-Claisen rearrangement represents a significant C-C bond-forming reaction where an allylic alcohol reacts with an orthoester to yield a γ,δ-unsaturated ester.

Selective Functionalization and Derivatization Strategies

While (ethane-1,1,1-triyltris(oxy))tribenzene is more commonly employed as a reagent that is consumed in the reaction to contribute a one-carbon unit, strategies for its own functionalization are also conceivable. The aromatic rings of the phenoxy groups present sites for electrophilic aromatic substitution. However, the primary focus in the literature is on the reactivity of the orthoester functional group itself.

Derivatization is more commonly seen in the context of creating different orthoesters by varying the alcohol component. For example, trimethyl orthoformate and triethyl orthoformate are widely used, and their differing reactivity and the nature of the alkoxy group can be exploited in synthesis. rsc.org The synthesis of mixed orthoesters is also possible, further expanding the range of available reagents.

Interaction with Various Classes of Reagents

The reactivity of (ethane-1,1,1-triyltris(oxy))tribenzene and its analogues can be broadly categorized by their interactions with different classes of chemical reagents.

Organometallics:

Orthoformates react with Grignard reagents in what is known as the Bodroux-Chichibabin aldehyde synthesis. atamanchemicals.com This reaction provides a method for preparing aldehydes with one additional carbon atom compared to the starting organometallic compound. wikipedia.org

Electrophiles:

In the presence of Lewis acids or protic acids, orthoformates become activated. ias.ac.in The oxygen atoms can be protonated or coordinated to a Lewis acid, facilitating the departure of an alkoxy or phenoxy group to generate a dialkoxy- or diphenoxycarbenium ion. This electrophilic species is central to many of the C-C and C-O bond-forming reactions discussed previously.

Nucleophiles:

A wide array of nucleophiles react with orthoformates. Alcohols and phenols can exchange with the existing alkoxy or phenoxy groups, particularly under acidic conditions. Amines are particularly important nucleophiles in the context of orthoformate chemistry, leading to the formation of a variety of nitrogen-containing compounds. mdpi.com The reaction of orthoformates with primary amines can lead to the formation of formimidates, which are valuable synthetic intermediates. researchgate.net With 1,2-diamines, orthoformates can be used to construct heterocyclic rings such as benzimidazoles. mdpi.com

Table 2: Reactivity of Orthoformates with Different Reagent Classes

| Reagent Class | Example Reagent | Product Type |

| Organometallics | Grignard Reagents (RMgX) | Aldehydes (RCHO) |

| Electrophiles | Lewis Acids (e.g., BF₃) | Activated Dialkoxycarbenium Ions |

| Nucleophiles (Alcohols) | R'OH | Acetal/Ketal Formation |

| Nucleophiles (Amines) | R'NH₂ | Formimidates, Amidines, Heterocycles |

Design and Synthesis of Functionalized Derivatives and Analogues of Ethane 1,1,1 Triyltris Oxy Tribenzene

Synthesis of Substituted Aryl Orthoesters

The synthesis of aryl orthoesters, particularly those with substitutions on the phenyl rings, is foundational to creating derivatives of (Ethane-1,1,1-triyltris(oxy))tribenzene. A primary and historically significant method for this transformation is the Pinner reaction. wikipedia.orgdrugfuture.com This reaction involves the acid-catalyzed addition of phenols (or alcohols) to a nitrile, proceeding through an intermediate imino ester salt (a Pinner salt). wikipedia.orgnih.gov

The general mechanism for synthesizing a substituted triphenyl orthoester via the Pinner reaction is as follows:

Formation of the Pinner Salt : A substituted benzonitrile (B105546) reacts with a phenol (B47542) in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl), to form a phenyl imidate hydrochloride. nih.gov

Alcoholysis to Orthoester : The resulting Pinner salt is then treated with an excess of the phenol, leading to the formation of the desired triaryl orthoester and ammonium (B1175870) chloride. drugfuture.comwikipedia.org

This method's versatility allows for the incorporation of a wide range of substituents on the aromatic rings by starting with appropriately functionalized benzonitriles and phenols. For example, electron-donating or electron-withdrawing groups can be introduced to modulate the electronic properties of the final molecule. A modified, solvent-free Pinner reaction for synthesizing trimethylorthobenzoate from benzonitrile and methanol (B129727) has been developed, highlighting efforts towards greener synthetic routes. rsc.orgrsc.org Lewis acid-promoted variations of the Pinner reaction have also been explored as a milder alternative to the traditional use of strong acids. nih.gov

Another significant route to aryl orthoesters is through transesterification, where a more readily available alkyl orthoester, such as triethyl orthoacetate, is reacted with a substituted phenol. This equilibrium-driven reaction often requires the removal of the displaced alcohol (e.g., ethanol) to drive the reaction to completion.

Table 1: Synthetic Routes to Substituted Aryl Orthoesters

| Method | Reactants | Key Conditions | Intermediate | Advantages |

|---|---|---|---|---|

| Pinner Reaction | Substituted Benzonitrile, Phenol | Anhydrous Acid (e.g., HCl) | Pinner Salt (Imidate Hydrochloride) | Utilizes readily available nitriles; versatile for various substitutions. wikipedia.orgrsc.org |

| Transesterification | Alkyl Orthoester, Substituted Phenol | Acid catalyst; removal of alcohol byproduct | None | Useful for phenols that are sensitive to harsh Pinner conditions. |

| From Trihalogenated Precursors | 1,1,1-Trichloroalkane, Sodium Phenoxide | Nucleophilic substitution | None | A less common but direct method. wikipedia.org |

Exploration of Variations in the Central Ethane (B1197151) Core

Modifying the central ethane core of the parent orthoester, which corresponds to the R group in the general formula RC(OR')₃, is a key strategy for tuning the steric and electronic properties of the molecule. semanticscholar.org The Pinner reaction is particularly well-suited for this purpose, as the choice of the starting nitrile (R-CN) directly dictates the substituent on the central carbon of the resulting orthoester. wikipedia.orgrsc.org

By employing different aliphatic or aromatic nitriles, a diverse array of orthoesters can be synthesized. For instance, using propionitrile (B127096) instead of acetonitrile (B52724) would yield an orthoester with a central propane (B168953) core (a triaryl orthopropionate). The reactivity of the orthoester is significantly influenced by this 'R' group; electron-withdrawing groups tend to decrease reactivity, while electron-donating groups increase it. This tunability is crucial for applications in dynamic covalent chemistry and for controlling the hydrolysis rates of orthoester-based materials. nih.gov

Electrochemical methods have also emerged as a mild and green alternative for preparing functionalized orthoesters from dithiane derivatives, offering a pathway to novel structures that are not easily accessible through traditional means. organic-chemistry.org

Table 2: Examples of Central Core Variation in Orthoesters

| Starting Nitrile (R-CN) | Resulting Central Core (R) | Orthoester Type | Potential Property Modulation |

|---|---|---|---|

| Acetonitrile (CH₃CN) | Methyl (-CH₃) | Orthoacetate | Baseline structure. |

| Propionitrile (CH₃CH₂CN) | Ethyl (-CH₂CH₃) | Orthopropionate | Increased steric bulk. semanticscholar.org |

| Benzonitrile (C₆H₅CN) | Phenyl (-C₆H₅) | Orthobenzoate | Introduces aromaticity at the core. rsc.org |

| Trifluoroacetonitrile (CF₃CN) | Trifluoromethyl (-CF₃) | Ortho(trifluoroacetate) | Strongly electron-withdrawing; decreased reactivity. nih.gov |

Introduction of Heteroaryl Moieties

Replacing the phenyl groups of (Ethane-1,1,1-triyltris(oxy))tribenzene with heteroaromatic rings introduces new functionalities, such as hydrogen bonding capabilities and altered electronic properties. Orthoesters are powerful building blocks for the synthesis of a wide range of nitrogen-, oxygen-, and sulfur-containing heterocycles. semanticscholar.org

The synthesis of heteroaromatic bicycles like benzoxazoles, benzothiazoles, and benzimidazoles can be efficiently achieved by reacting functionalized orthoesters with substituted anilines. nih.gov For example, the condensation of a 2-aminophenol (B121084), 2-aminothiophenol, or 1,2-phenylenediamine with a triaryl orthoacetate derivative provides a direct route to the corresponding 2-methyl-substituted benzoxazole (B165842), benzothiazole, or benzimidazole (B57391), where the aryl groups originate from the orthoester.

Furthermore, orthoesters are key reagents in multicomponent reactions for building complex heterocyclic systems. They can act as a synthon for a carbon atom flanked by heteroatoms, facilitating the closure of five- and six-membered rings. semanticscholar.org For instance, orthoesters react with hydrazides to form 1,3,4-oxadiazoles and with thiosemicarbazides to yield functionalized 1,3,4-thiadiazoles. semanticscholar.org These reactions demonstrate the feasibility of constructing analogues where the tripodal aryl structure is replaced by heteroaryl systems.

Stereochemical Control in Analogous Orthoester Synthesis

Achieving stereochemical control is crucial when synthesizing chiral molecules for applications in materials science and pharmacology. In the context of orthoester synthesis, stereoselectivity can be introduced by using chiral starting materials, chiral catalysts, or chiral auxiliaries. semanticscholar.orgnumberanalytics.com

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.comsigmaaldrich.com After the desired transformation, the auxiliary is removed. This strategy has been successfully applied to orthoester chemistry. For example, a novel one-pot procedure for the stereoselective synthesis of α-hydroxy esters from orthoesters was developed using an N-hydroxy-l-tert-leucinol-derived oxazoline (B21484) N-oxide as a chiral auxiliary. This process achieved high enantiomeric excess (94-98% ee). acs.org

Another approach involves using chiral diols or triols derived from natural sources, such as carbohydrates or tartrates, in reactions with orthoesters. researchgate.net These chiral building blocks can be used to construct bicyclic orthoesters where the stereochemistry is pre-defined. The inherent chirality of these starting materials guides the formation of specific stereoisomers. For instance, myo-inositol orthoesters are valuable synthetic precursors where the orthoester group protects three hydroxyl groups in a specific spatial arrangement, allowing for stereocontrolled manipulation of the remaining hydroxyls. nih.gov Polymer-supported chiral auxiliaries, such as those based on (+)-isosorbide, have also been used to achieve asymmetric radical cyclization, demonstrating the integration of stereocontrol with solid-phase synthesis techniques. scispace.com

Development of Polymeric or Supramolecular Assemblies Incorporating the Core Structure

The unique tripodal geometry of the orthoester core makes it an ideal building block for the construction of complex three-dimensional structures, such as polymers and supramolecular assemblies. fau.dersc.org

Poly(ortho esters) (POEs) are a class of biodegradable polymers that have been developed for biomedical applications, particularly in drug delivery. nih.govwikipedia.orgnih.gov These polymers are typically synthesized via two main routes:

Transesterification : The reaction of a diketene (B1670635) acetal (B89532) with a diol.

Polyaddition : The condensation of an orthoester with a diol, which releases a small alcohol molecule that is removed to drive polymerization. wikipedia.org

Four generations of POEs (I-IV) have been developed, with each generation offering improved control over properties like degradation rate, mechanical strength, and biocompatibility. nih.govchimia.chresearchgate.net The hydrolysis of the orthoester linkages in the polymer backbone is acid-catalyzed, allowing for the design of materials that erode in a controlled manner, releasing an encapsulated drug over a prolonged period. nih.gov

Supramolecular Assemblies based on orthoesters leverage the principles of dynamic covalent chemistry (DCC). rsc.orgrsc.orgnih.gov The reversible, acid-catalyzed exchange reaction between orthoesters and alcohols allows for the self-assembly of complex architectures under thermodynamic control. nih.govresearchgate.netacs.org This approach has been used to create orthoester-based cryptands, which are macrobicyclic hosts capable of encapsulating ions. nih.govacs.org The synthesis is often template-driven, where a metal ion or another guest molecule directs the formation of the thermodynamically most stable host-guest complex from a mixture of diols and orthoester precursors, leading to high yields in a single step. nih.govacs.org The stimuli-responsive nature of the orthoester linkage (i.e., its sensitivity to pH) makes these supramolecular systems "smart," with potential applications in sensing and controlled release. nih.gov

Advanced Applications and Emerging Research Frontiers for Aryl Orthoesters

Contributions to Supramolecular and Host-Guest Chemistry

The orthoester functional group is a cornerstone of dynamic covalent chemistry (DCC), a field that enables the self-assembly of complex, stimuli-responsive supramolecular structures. semanticscholar.org The acid-catalyzed exchange of orthoesters with alcohols is a reversible reaction that allows for the template-driven, one-pot synthesis of intricate host molecules like cryptands and coronates under thermodynamic control. nih.gov These synthetic hosts are capable of encapsulating ions and small molecules, a fundamental aspect of host-guest chemistry. acs.org

Research has demonstrated the synthesis of "orthoester cryptates" that serve as dynamic hosts for cations like sodium (Na⁺), lithium (Li⁺), and cesium (Cs⁺). nih.govrsc.org The process often involves the reaction of a simple alkyl orthoester, such as trimethyl orthoacetate, with a diol in the presence of a metal ion template. nih.gov The resulting macrobicyclic cage encapsulates the guest ion, and its stability and formation are dictated by the reaction conditions.

A critical finding in this area is that the substituent on the orthoester's central carbon significantly influences the reactivity and stability of the resulting supramolecular assembly. nih.gov Studies on various trimethyl orthoesters showed a clear trend: electron-donating groups accelerate the dynamic exchange and increase the orthoester's susceptibility to hydrolysis, while electron-withdrawing groups have the opposite effect. nih.gov

While specific studies detailing the use of (Ethane-1,1,1-triyltris(oxy))tribenzene in forming such cryptates are not prevalent, research into orthoester cryptates has included variations with aromatic substituents on the bridgehead carbon. nih.gov The phenyl groups in (Ethane-1,1,1-triyltris(oxy))tribenzene would be expected to exert a significant electronic and steric influence on the formation, stability, and guest-binding properties of any resulting host structure. This remains a compelling area for future exploration, potentially leading to hosts with unique selectivities or stabilities.

Table 1: Comparison of Orthoester Reactivity in Dynamic Covalent Chemistry

| Orthoester Substituent (R in RC(OR')₃) | Reactivity Trend | Hydrolysis Rate | Implication for Supramolecular Assembly |

|---|---|---|---|

| Electron-Donating (e.g., -CH₃) | More Reactive | Faster | Rapid assembly, but lower stability to water |

| Electron-Withdrawing (e.g., -CF₃) | Less Reactive | Slower | Slower assembly, but greater stability |

Potential in Catalysis and Organocatalysis

Orthoesters are versatile reagents in organic synthesis, often used for installing protecting groups on carboxylic acids due to their stability towards bases and nucleophiles. unive.it However, their role in catalysis is less developed but holds significant potential.

One notable application of orthoesters is in the Johnson-Claisen rearrangement, where an allylic alcohol reacts with an orthoester like triethyl orthoacetate to form a γ,δ-unsaturated ester. wikipedia.orgwikipedia.org This reaction underscores the ability of the orthoester moiety to facilitate complex carbon-carbon bond formations.

Furthermore, ammonium (B1175870) ions have been shown to act as both a guest template and an acid catalyst for orthoester exchange in the formation of cryptates, representing a unique example of a self-catalyzing, fluxional supramolecular complex. acs.org This dual role highlights the potential for designing catalytic systems based on the inherent reactivity of orthoesters.

While (Ethane-1,1,1-triyltris(oxy))tribenzene has not been specifically identified as a catalyst or organocatalyst in the reviewed literature, its structural features suggest possibilities. The phenoxy groups could be functionalized to incorporate catalytic moieties, or the orthoester itself could act as a precursor for generating reactive intermediates under specific conditions. The development of new catalysts is a continuous effort in chemistry, and the exploration of aryl orthoesters in this capacity is an open frontier.

Applications in Materials Science and Polymer Chemistry

A significant application of the orthoester functional group in materials science is in the creation of poly(ortho esters) (POEs). These polymers are recognized for their biodegradability and are particularly useful as implant materials for controlled drug delivery. rsc.org The acid-labile orthoester linkages in the polymer backbone hydrolyze at a predictable rate, leading to surface erosion of the material and a steady release of an embedded therapeutic agent. rsc.org

The synthesis of POEs typically involves the transesterification of an aliphatic orthoester with a diol. rsc.org This method allows for the production of polymers with a wide range of mechanical properties, from hard solids to soft, injectable gels, depending on the specific monomers used. organic-chemistry.org

The direct application of (Ethane-1,1,1-triyltris(oxy))tribenzene as a monomer in POE synthesis has not been documented. Its trifunctional nature could theoretically lead to the formation of cross-linked polymer networks. The incorporation of aromatic rings from the phenoxy groups into the polymer backbone would drastically alter the material's properties, likely increasing its rigidity, thermal stability, and hydrophobicity compared to traditional aliphatic POEs. Such materials could have applications where a more robust, slow-degrading matrix is required.

Integration into Green Chemical Processes and Sustainable Synthesis

The principles of green chemistry—reducing waste, using safer solvents, and improving energy efficiency—are increasingly important in chemical manufacturing. The synthesis and application of orthoesters are being re-evaluated through this lens.

The traditional Pinner reaction, a common method for synthesizing orthoesters from nitriles and alcohols, often requires anhydrous conditions and the use of hydrogen chloride gas. wikipedia.org Recent research has focused on developing greener alternatives. For example, a solvent-free Pinner synthesis for trimethylorthobenzoate, a related aryl orthoester, has been developed. unive.itresearchgate.net This method starts from benzonitrile (B105546) instead of the more toxic trichloromethylbenzene, significantly improving the safety profile of the process. unive.itresearchgate.net Such advancements in synthetic methodology point toward more sustainable pathways for producing aryl orthoesters like (Ethane-1,1,1-triyltris(oxy))tribenzene).

Furthermore, the use of orthoesters in reactions conducted under solvent-free conditions aligns with green chemistry goals by eliminating volatile organic compounds. rsc.org As the demand for sustainable chemical processes grows, the development of eco-friendly synthetic routes to and applications for (Ethane-1,1,1-triyltris(oxy))tribenzene will be a key area of research. marketpublishers.com

Future Directions in Synthetic Methodology and Mechanistic Understanding

Future research on (Ethane-1,1,1-triyltris(oxy))tribenzene and related aryl orthoesters is likely to focus on several key areas.

Synthetic Methodology:

Greener Pinner Reactions: Expanding on recent work, further development of solvent-free and safer Pinner-type syntheses for a wider range of aryl orthoesters is anticipated. unive.itresearchgate.net This includes exploring alternative acid catalysts to replace gaseous HCl.

Electrochemical Synthesis: Electrochemical methods offer a green and efficient route to orthoesters and could be adapted for the synthesis of aryl variants under mild conditions. rsc.org

Mechanistic Understanding:

Hydrolysis Kinetics: The stability of orthoesters is highly dependent on pH and the electronic nature of their substituents. acs.orgnih.gov Detailed mechanistic studies on the hydrolysis of (Ethane-1,1,1-triyltris(oxy))tribenzene would be crucial for designing its applications in areas like drug delivery or dynamic supramolecular systems. Understanding how the phenoxy groups influence the stability of the oxonium ion intermediates is key.

Dynamic Exchange Reactions: For applications in supramolecular chemistry, a quantitative understanding of the kinetics and thermodynamics of alcohol exchange reactions with (Ethane-1,1,1-triyltris(oxy))tribenzene is necessary. This knowledge would enable the rational design of self-assembling systems with predictable properties.

The continued exploration of orthoester chemistry, driven by the need for advanced materials, efficient catalysts, and sustainable processes, will undoubtedly shed more light on the specific potential of (Ethane-1,1,1-triyltris(oxy))tribenzene.

Table of Compounds Mentioned

| Compound Name | IUPAC Name | Formula |

|---|---|---|

| (Ethane-1,1,1-triyltris(oxy))tribenzene | (Ethane-1,1,1-triyltris(oxy))tribenzene | C₂₀H₁₈O₃ |

| Trimethyl orthoacetate | 1,1,1-Trimethoxyethane | C₅H₁₂O₃ |

| Triethyl orthoacetate | 1,1,1-Triethoxyethane | C₈H₁₈O₃ |

| Trimethylorthobenzoate | Trimethoxy(phenyl)methane | C₁₀H₁₄O₃ |

| Diethylene glycol | 2-(2-Hydroxyethoxy)ethan-1-ol | C₄H₁₀O₃ |

| Benzonitrile | Benzonitrile | C₇H₅N |

Concluding Remarks and Future Outlook

Synthesis of Research Contributions and Current Understanding

(Ethane-1,1,1-triyltris(oxy))tribenzene is an orthoester, a functional group characterized by a central carbon atom bonded to three alkoxy groups. The general structure of orthoesters is RC(OR')₃. In the case of (Ethane-1,1,1-triyltris(oxy))tribenzene, the 'R' group is a methyl group (from ethane-1,1,1-triyl), and the three 'OR'' groups are phenoxy groups (from tribenzene).

The synthesis of orthoesters can be achieved through several methods, with the Pinner reaction being a common approach. This reaction involves the treatment of a nitrile with an alcohol in the presence of a hydrogen halide. While specific documented synthesis of (Ethane-1,1,1-triyltris(oxy))tribenzene is not readily found, a plausible route would involve the reaction of acetonitrile (B52724) with phenol (B47542). Another general method for orthoester synthesis is the reaction of a 1,1,1-trihaloalkane with a sodium alkoxide.

The reactivity of orthoesters is largely dictated by the electronic properties of the substituents. A key characteristic of orthoesters is their susceptibility to hydrolysis under acidic conditions, which yields an ester and an alcohol. The rate of this hydrolysis is influenced by the stability of the carbocation intermediate formed during the reaction. In general, orthoesters with electron-donating groups on the central carbon are more reactive. Aromatic orthoesters, such as (Ethane-1,1,1-triyltris(oxy))tribenzene, are generally considered to be more stable than their aliphatic counterparts due to the electronic effects of the aromatic rings.

The applications of orthoesters in organic synthesis are varied. They are often used as protecting groups for carboxylic acids due to their stability under basic conditions and ease of removal under mild acidic conditions. They also participate in significant carbon-carbon bond-forming reactions, such as the Johnson-Claisen rearrangement, where an allylic alcohol reacts with an orthoester to form a γ,δ-unsaturated ester. While specific examples detailing the use of (Ethane-1,1,1-triyltris(oxy))tribenzene in these roles are not prevalent in the literature, its structural features suggest potential utility in these areas.

In the realm of materials science, orthoesters are gaining attention for their role in dynamic covalent chemistry. This field focuses on the formation of covalent bonds that are reversible under specific conditions, allowing for the creation of self-healing and adaptable materials. The reversible nature of the orthoester linkage makes it a candidate for the design of dynamic polymers and networks.

Identification of Knowledge Gaps and Outstanding Challenges

Despite the foundational understanding of orthoester chemistry, there are significant knowledge gaps specifically concerning (Ethane-1,1,1-triyltris(oxy))tribenzene. The primary challenge is the lack of detailed experimental data for this particular compound.

Specific knowledge gaps include:

Optimized Synthesis: A well-documented, high-yield synthesis protocol for (Ethane-1,1,1-triyltris(oxy))tribenzene is not readily available. Establishing an efficient synthetic route is the first step toward enabling further research.

Physicochemical Properties: There is a lack of comprehensive data on the physical and chemical properties of this compound. This includes, but is not limited to, melting point, boiling point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry). Such data is fundamental for its characterization and for predicting its behavior in various chemical environments.

Reactivity and Kinetics: While the general mechanism of orthoester hydrolysis is understood, the specific kinetics and mechanism of hydrolysis for (Ethane-1,1,1-triyltris(oxy))tribenzene under various conditions have not been reported. Understanding its stability and reactivity profile is crucial for its application as a protecting group or in other synthetic transformations.

Specific Applications: There is a dearth of studies demonstrating the practical application of (Ethane-1,1,1-triyltris(oxy))tribenzene in either organic synthesis or materials science. Research is needed to explore its efficacy as a protecting group, its utility in named reactions, and its potential as a building block for novel materials.

Structural Data: To date, no crystal structure of (Ethane-1,1,1-triyltris(oxy))tribenzene has been reported. X-ray crystallographic data would provide invaluable insights into its three-dimensional structure, bond lengths, and angles, which would aid in understanding its reactivity and in computational modeling.

The overarching challenge is the limited research focus on this specific aromatic orthoester compared to its more common aliphatic counterparts like trimethyl orthoacetate and triethyl orthoacetate.

Prospective Impact on Advanced Organic Synthesis and Materials Design

Addressing the identified knowledge gaps for (Ethane-1,1,1-triyltris(oxy))tribenzene could have a significant impact on several areas of chemical science.

In advanced organic synthesis:

Novel Protecting Group Strategies: A thorough understanding of the stability and cleavage conditions of the triphenyl orthoacetate group could lead to its use as a specialized protecting group for carboxylic acids in complex total synthesis projects where traditional protecting groups may not be suitable. The steric bulk of the phenoxy groups might offer unique selectivity.

Fine-tuning of Reactivity: The aromatic nature of the phenoxy groups influences the electronic properties of the orthoester. A detailed study of (Ethane-1,1,1-triyltris(oxy))tribenzene could contribute to a more nuanced understanding of how aromatic substituents affect orthoester reactivity, allowing for the rational design of orthoesters with tailored properties for specific synthetic applications.

In materials design:

Development of Advanced Polymers: The tripodal nature of orthoesters makes them interesting building blocks for cross-linked polymers and networks. The incorporation of the rigid and bulky phenyl groups from (Ethane-1,1,1-triyltris(oxy))tribenzene into a polymer backbone could lead to materials with unique thermal and mechanical properties.

Stimuli-Responsive Materials: The acid-labile nature of the orthoester linkage is a key feature for the design of "smart" materials that can degrade or change their properties in response to a pH trigger. (Ethane-1,1,1-triyltris(oxy))tribenzene could be used to create drug delivery systems that release their payload in the acidic environment of tumor tissues or within specific cellular compartments.

Dynamic Covalent Networks: Research into the dynamic exchange reactions of aromatic orthoesters like (Ethane-1,1,1-triyltris(oxy))tribenzene could lead to the development of novel dynamic covalent networks with applications in self-healing materials, adaptable optics, and recyclable thermosets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.